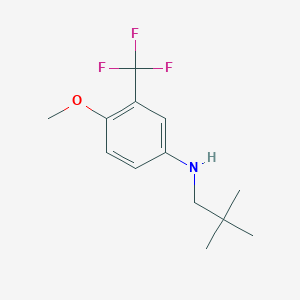

![molecular formula C15H12O2S B2576890 3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol CAS No. 1630763-32-4](/img/structure/B2576890.png)

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol, also known as MSB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MSB belongs to the class of benzofuran compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of benzofuran derivatives similar to 3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol. These analyses highlight the molecular geometry, hydrogen bonding, and intermolecular interactions which are crucial for understanding the compound's physical and chemical properties.

Oxidation Products of Benzofuran Derivatives : The oxidation of various methylsulfanyl-1-benzofuran compounds using 3-chloroperbenzoic acid has been studied extensively. These studies report on the crystal structures and discuss the spatial arrangements, including the dihedral angles between the phenyl ring and the benzofuran system, and the stabilization mechanisms through hydrogen bonding and halogen interactions (Choi et al., 2007); (Seo et al., 2007).

Intermolecular Interactions : These compounds exhibit a variety of intermolecular interactions, including aromatic π–π stacking, C—H⋯π, and halogen bonds, contributing to the stability of the crystal structure. Such interactions are pivotal for the material's application in molecular electronics and pharmacophore modeling (Choi et al., 2008).

Halogen Bonding : The role of iodine and bromine in forming halogen bonds with oxygen within the crystal lattice of these compounds has been highlighted, indicating potential for designing novel molecular assemblies and materials (Choi et al., 2008).

Organic Synthesis and Catalysis

Research also explores the synthesis and catalytic properties of benzofuran derivatives:

- Synthesis of Pyrazol-5-ol Derivatives : The use of specific catalysts for the synthesis of arylmethylene bis(pyrazol-5-ols) showcases the utility of benzofuran derivatives in facilitating chemical reactions, which are significant for pharmaceutical synthesis and material science (Karimi-Jaberi et al., 2012).

Mechanism of Action

Target of Action

Result of Action

Action Environment

properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S/c1-18-12-5-2-10(3-6-12)14-9-17-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGRWJUZBATVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)

![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)